

Atrazine Toxicology Profile in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: Arazine

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Introduction

Atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a selective triazine herbicide widely used in agriculture to control broadleaf and grassy weeds.^[1] Its extensive use has led to its prevalence in the environment, particularly in water sources, raising concerns about its potential impact on mammalian health.^{[2][3]} This document provides a comprehensive technical overview of the toxicological profile of atrazine in mammals, drawing from a wide range of experimental studies. It is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the mechanistic pathways of toxicity.

Acute Toxicity

Atrazine exhibits low acute toxicity in laboratory animals following oral exposure.^[4] The primary effects of acute high-dose exposure include neurological signs such as muscle spasms and convulsions, as well as congestion of the heart, lungs, and kidneys.^[1]

Data Presentation: Acute Oral Toxicity of Atrazine

Species	Strain	Sex	LD50 (mg/kg)	Reference
Rat	Charles River (pregnant)	Female	700 (resulted in 78% mortality, not a formal LD50)	Infurna et al. 1988[4]
Rat	Adult	Male	1,471	Ugazio et al. 1991b[4]
Rat	Adult	Female	1,212	Ugazio et al. 1991b[4]
Rat	Adult	Male	737	Gaines and Linder 1986[4]
Rat	Adult	Female	672	Gaines and Linder 1986[4]
Rat	Weanling	Male	2,310	Gaines and Linder 1986[4]

Experimental Protocols: Acute Oral LD50 Study (Generalized)

A typical acute oral toxicity study follows established guidelines, such as those from the OECD or EPA.

- **Test Animals:** Young, healthy adult rodents (e.g., Sprague-Dawley or Wistar rats), nulliparous and non-pregnant females. Animals are acclimated to laboratory conditions.
- **Housing:** Housed in environmentally controlled conditions with a 12-hour light/dark cycle, with access to standard laboratory diet and water ad libitum.
- **Dose Administration:** Atrazine, typically dissolved in a vehicle like corn oil, is administered once by oral gavage to fasted animals. A range of dose levels is used to determine the dose that causes mortality in 50% of the animals. A control group receives the vehicle only.
- **Observations:** Animals are observed for clinical signs of toxicity and mortality at specific intervals (e.g., 1, 4, 24 hours, and then daily for 14 days). Observations include changes in

skin, fur, eyes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

- **Endpoint:** The primary endpoint is mortality over the 14-day observation period, from which the LD50 value is calculated using statistical methods like probit analysis.
- **Necropsy:** All animals (decedents and survivors at termination) undergo a gross necropsy to identify any pathological changes in major organs and tissues.

Subchronic and Chronic Toxicity & Carcinogenicity

Repeat-dose exposure to atrazine in mammals has been shown to affect multiple organ systems, including the liver, kidneys, and heart, and can cause hematological and endocrine effects.^{[1][4]}

Data Presentation: Selected Subchronic and Chronic Oral Toxicity Endpoints

Species	Duration	Dose (mg/kg/day)	Effects Observed	NOAEL (mg/kg/day)	Reference
Rat (F344)	2 years	65	Increased benign mammary tumors (males)	0.5	Pintér et al. 1990[4][5]
Rat	12-24 months	71	Decreased erythrocytes, hemoglobin, hematocrit (females)	35	EPA 1984f, 1986, 1987d[4]
Dog	52 weeks	34	Increased relative liver weight	5	EPA 1987f[4]
Pig	19 days	2	Subacute glomerulitis, degeneration of proximal tubules	-	Ćurić et al.[4]

Carcinogenicity Profile

The carcinogenic potential of atrazine has been studied extensively. A key finding is an increased incidence of mammary tumors, but specifically in female Sprague-Dawley (SD) rats. [5][6][7] This effect is not observed in other rat strains (e.g., Fischer-344) or in mice.[5][7] The proposed mode of action for these tumors involves atrazine's disruption of the hypothalamic-pituitary-gonadal (HPG) axis, leading to premature reproductive senescence and prolonged estrogen stimulation, a condition to which the SD rat is uniquely sensitive.[5] There is a consensus that this specific mode of action for mammary tumors is not relevant to humans.[5] Epidemiological studies have suggested weak associations between atrazine exposure and increased risks of non-Hodgkin's lymphoma, prostate, breast, and ovarian cancers, but the evidence is not conclusive.[4]

Experimental Protocols: 90-Day Subchronic Oral Toxicity Study (Rodent)

This protocol is based on general principles for subchronic toxicity testing.[8]

- **Test Animals:** Typically, at least 20 rodents per sex per group (e.g., Sprague-Dawley rats) are used.
- **Dose Administration:** The test substance is administered daily, seven days a week, for 90 days. Administration is commonly via the diet, drinking water, or oral gavage. At least three dose levels (low, mid, high) and a concurrent control group are used.
- **Observations:**
 - **Clinical:** Daily checks for signs of toxicity and mortality.
 - **Body Weight & Food/Water Intake:** Measured weekly.[8]
 - **Ophthalmology:** Examinations are performed prior to the study and at termination.
 - **Hematology & Clinical Chemistry:** Blood samples are collected at termination to assess parameters such as red and white blood cell counts, hemoglobin, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
- **Pathology:**
 - **Gross Necropsy:** All animals are subjected to a full gross necropsy. Organ weights (e.g., liver, kidneys, adrenals, brain, gonads) are recorded.
 - **Histopathology:** A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Target organs identified in the high-dose group are then examined in lower-dose groups to establish a No-Observed-Adverse-Effect Level (NOAEL).[8]

Genotoxicity

The genotoxicity of atrazine has been evaluated in a wide range of in vitro and in vivo assays.

The overall weight of evidence suggests that atrazine is unlikely to be genotoxic in vivo.[9]

While some in vitro studies have reported positive findings for DNA damage or chromosomal

aberrations, these are often inconsistent or occur at high concentrations that may induce cytotoxicity.[9][10] Studies on commercial formulations containing atrazine have shown a higher potential for DNA damage, suggesting that other components in the mixture, rather than atrazine itself, may be responsible.[10][11] High-weighted in vivo studies for chromosomal effects and dominant lethal tests have not shown a consistent signal for mutagenicity or chromosomal damage.[9]

Reproductive and Developmental Toxicity

The reproductive and endocrine systems are primary targets of atrazine toxicity in mammals.[12][13][14] Atrazine is a known endocrine-disrupting chemical (EDC) that primarily affects the hypothalamic-pituitary-gonadal (HPG) axis.[7][15]

Key Effects on the Female Reproductive System:

- **Disrupted Estrous Cyclicity:** Exposure can lead to altered or prolonged estrous cycles in rats and pigs.[12][14]
- **Hormonal Imbalance:** Atrazine can suppress the pre-ovulatory luteinizing hormone (LH) surge, a critical event for ovulation.[5][16] It can also alter levels of prolactin and other reproductive hormones.[15][17]
- **Delayed Puberty:** Peripubertal exposure in female rats can delay the onset of puberty, as evidenced by delayed vaginal opening.[7][14]
- **Ovarian Effects:** High-dose exposure can result in a loss of corpora lutea and an increase in atretic follicles.[7]

Key Effects on the Male Reproductive System:

- **Reduced Semen Quality:** Some studies link atrazine exposure to reduced sperm counts and motility.[1][10]
- **Altered Testosterone Levels:** The effect on testosterone can be variable depending on the dose and duration of exposure.[18]

Key Developmental Effects:

- Gestational Exposure: At high, maternally toxic doses, atrazine can cause increased post-implantation loss, reduced litter size, and decreased pup weights in rats and rabbits.[13][19]
- Delayed Sexual Maturation: Postnatal exposure can delay preputial separation in male rat offspring, an indicator of delayed puberty.[14]

Experimental Protocols: Two-Generation Reproductive Toxicity Study (Generalized)

This protocol assesses effects on all phases of the reproductive cycle over two generations.

- Parental Generation (F0): Young adult male and female rats are exposed to atrazine (typically in the diet) for a pre-mating period (e.g., 10 weeks). They are then mated to produce the F1 generation. Exposure continues through mating, gestation, and lactation.
- First Filial Generation (F1): F1 offspring are exposed to the same diet from weaning. Selected F1 animals become the parental generation for the F2 litters.
- Second Filial Generation (F2): F2 litters are evaluated until weaning.
- Endpoints Evaluated:
 - F0/F1 Adults: Estrous cyclicity, mating performance, fertility, gestation length, hormone levels.
 - Offspring (F1/F2): Viability, litter size, sex ratio, pup weights, physical development landmarks (e.g., pinna unfolding, eye-opening), anogenital distance, and sexual maturation markers (vaginal opening, preputial separation).
 - Pathology: Full histopathology of the reproductive organs of F0 and F1 adults.

Neurotoxicity

Atrazine's endocrine-disrupting properties are intrinsically linked to its neurotoxic effects, as it targets neuroendocrine pathways.[20] Beyond the HPG axis, atrazine has been shown to impact major neurotransmitter systems.

- Dopaminergic System: A primary target is the nigrostriatal dopaminergic system.[21] Chronic exposure in rodents has been shown to decrease dopamine and its metabolites (e.g.,

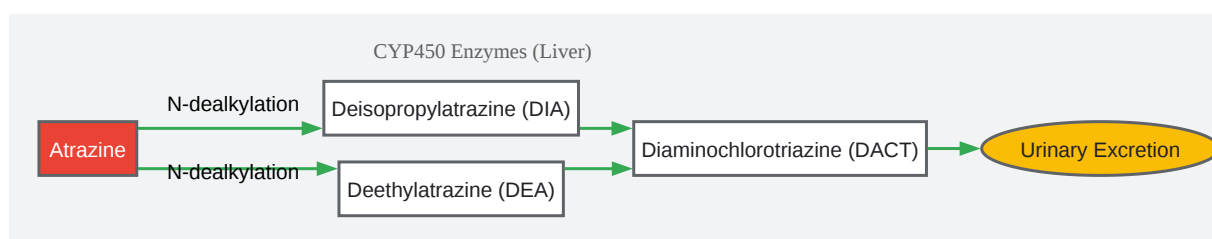
DOPAC) in the striatum.[21] This can lead to impairments in locomotor activity and motor coordination.[20][21]

- **Hypothalamic-Pituitary-Adrenal (HPA) Axis:** Atrazine can influence the HPA axis, which regulates the stress response. High doses have been shown to increase adrenocorticotrophic hormone (ACTH) and corticosterone.[21] This crosstalk between the HPA and HPG axes may contribute to reproductive dysfunction.[5][16]
- **Behavioral Effects:** Studies have reported that atrazine exposure can affect locomotor activity and may be associated with anxiety-like behaviors in rodents.[21]

Mechanisms of Toxicity & Signaling Pathways

The toxicological effects of atrazine are mediated through several key mechanisms, primarily involving endocrine disruption.

Atrazine Metabolism Atrazine is rapidly absorbed and metabolized, primarily in the liver by cytochrome P450 enzymes.[18][22] The main metabolic pathway involves stepwise N-dealkylation of the ethyl and isopropyl side chains to form metabolites such as deethylatrazine (DEA), deisopropylatrazine (DIA), and ultimately diaminochlorotriazine (DACT).[22][23] These metabolites are then excreted, mainly in the urine.[22]

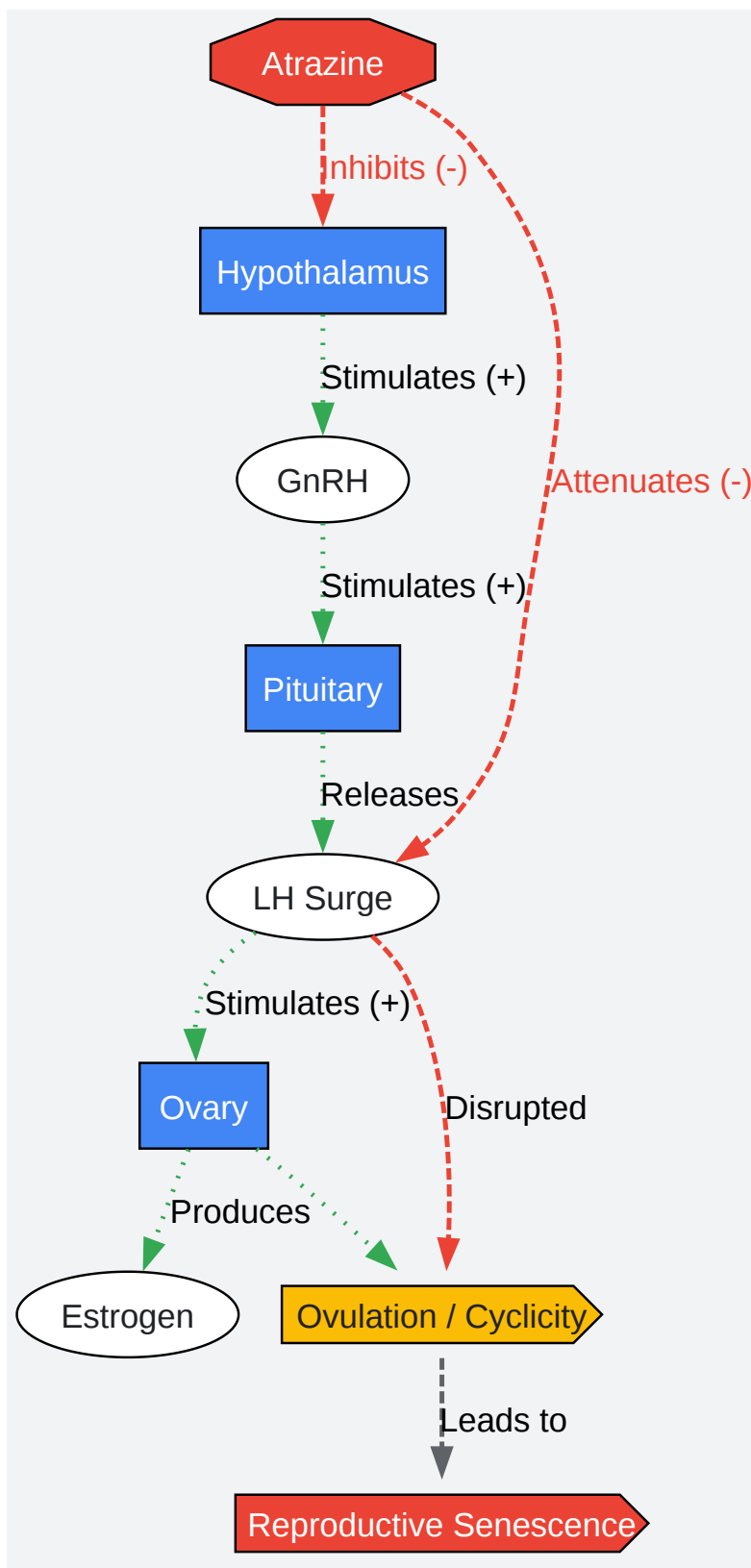


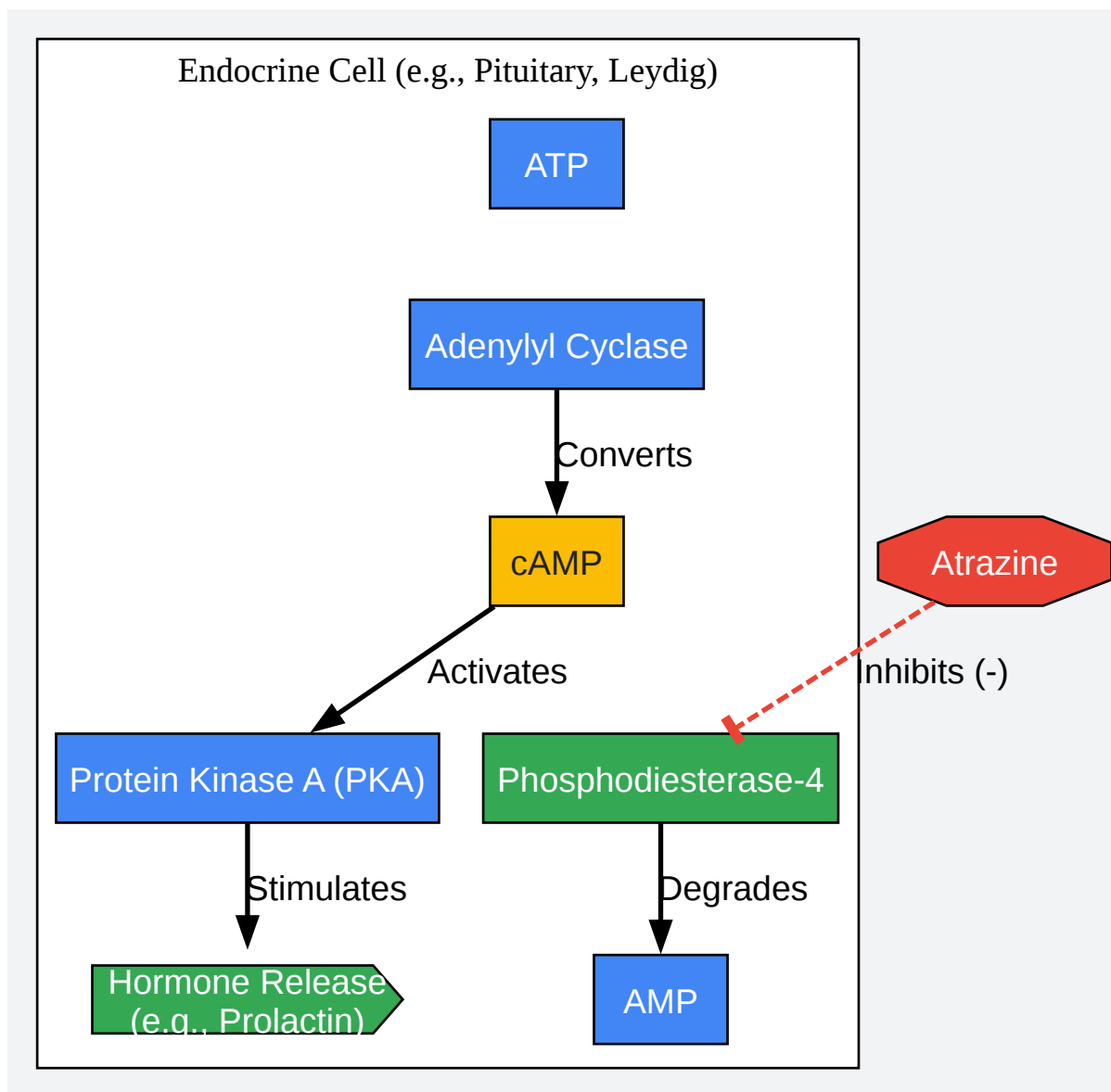
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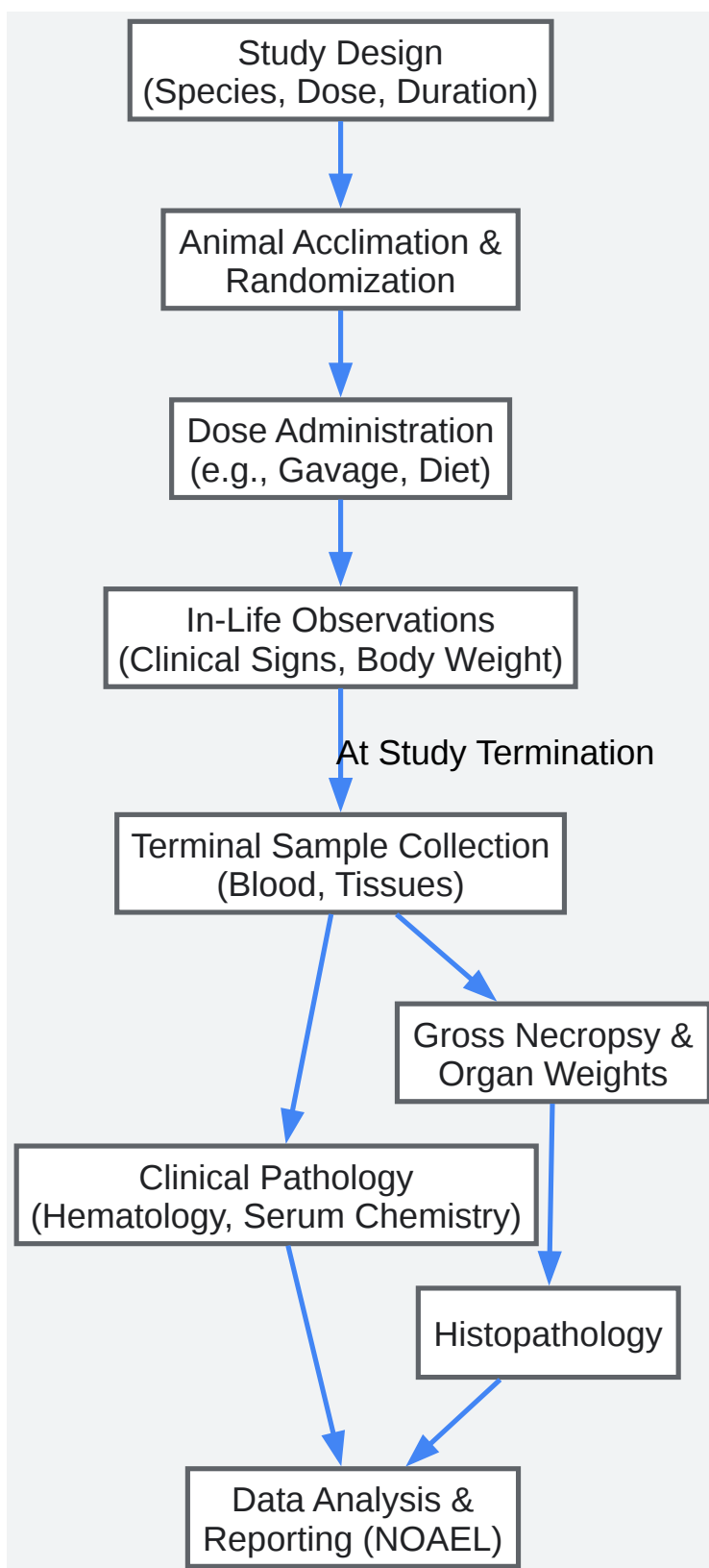
Caption: Primary metabolic pathway of atrazine in mammals.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis This is a central mechanism for atrazine's reproductive toxicity. Atrazine acts on the central nervous system to suppress the

release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.^{[5][16]} This leads to an attenuation of the downstream LH surge from the pituitary gland, disrupting ovulation and estrous cyclicity, ultimately leading to premature reproductive senescence in susceptible models.^{[5][7]}







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